molecular formula C7H10N2O B13104405 5-Ethyl-4-methoxypyrimidine CAS No. 53967-69-4

5-Ethyl-4-methoxypyrimidine

Cat. No.: B13104405
CAS No.: 53967-69-4
M. Wt: 138.17 g/mol
InChI Key: VNXDTGSVBDPVGT-UHFFFAOYSA-N
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Description

5-Ethyl-4-methoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methoxypyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst can yield the desired pyrimidine derivative . Another method involves the use of substituted aldehydes, ethyl acetoacetate, and urea under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological processes, such as DNA replication and protein synthesis . Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4-methoxypyrimidine is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

CAS No.

53967-69-4

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-ethyl-4-methoxypyrimidine

InChI

InChI=1S/C7H10N2O/c1-3-6-4-8-5-9-7(6)10-2/h4-5H,3H2,1-2H3

InChI Key

VNXDTGSVBDPVGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CN=C1OC

Origin of Product

United States

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